N-(3-methoxypropyl)-1,2,5-trimethylpiperidin-4-amine

Description

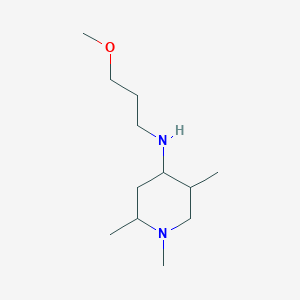

N-(3-Methoxypropyl)-1,2,5-trimethylpiperidin-4-amine is a tertiary amine featuring a piperidine core substituted with three methyl groups (positions 1, 2, and 5) and an N-bound 3-methoxypropyl chain. The methoxypropyl group introduces polarity via its ether oxygen, while the trimethylpiperidine backbone contributes to steric bulk and lipophilicity. This compound is commercially available, as evidenced by its listing in chemical supplier catalogs, though detailed physicochemical or pharmacological data remain scarce in publicly accessible literature .

Properties

Molecular Formula |

C12H26N2O |

|---|---|

Molecular Weight |

214.35 g/mol |

IUPAC Name |

N-(3-methoxypropyl)-1,2,5-trimethylpiperidin-4-amine |

InChI |

InChI=1S/C12H26N2O/c1-10-9-14(3)11(2)8-12(10)13-6-5-7-15-4/h10-13H,5-9H2,1-4H3 |

InChI Key |

RUCONMVFPSLODG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(CN1C)C)NCCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-1,2,5-trimethylpiperidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxypiperidine with a substituted cyanogen to introduce an amide functional group. This intermediate is then reacted with 3-substituted propyl methyl ether, followed by hydrolysis to yield the target compound . Another method involves the selective protection of primary amine using benzophenone, followed by proton abstraction of the secondary amine and reaction with 3-methoxy-bromopropane. The protecting group is then removed under acidic conditions to obtain the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxypropyl)-1,2,5-trimethylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: N-(3-methoxypropyl)-1,2,5-trimethylpiperidin-4-amine is used as a building block in organic synthesis for the preparation of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, this compound is used to study the structure-activity relationship of piperidine derivatives and their interaction with biological targets. It is also used in the development of new bioactive molecules with potential therapeutic applications.

Medicine: The compound is investigated for its potential pharmacological activities, including its use as a precursor for the synthesis of drugs targeting neurological disorders, pain management, and other therapeutic areas.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-1,2,5-trimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Piperidin-4-Amine Derivatives

*Inferred formula based on structural analysis.

Key Observations:

Substituent Configuration :

- The target compound uniquely combines a trimethylated piperidine ring with a single N-linked 3-methoxypropyl group. This contrasts with sc-329652, which has a disubstituted amine (N-methyl and N-methoxypropyl) but lacks ring methyl groups. The methyl groups on the target’s piperidine likely enhance steric hindrance and lipophilicity compared to sc-329652 .

- The indenyl derivative (C₁₇H₂₆N₂) replaces the methoxypropyl group with a hydrophobic aromatic system, suggesting divergent solubility and receptor-binding profiles .

Synthetic and Commercial Considerations: Synthesis methods for related N-substituted piperidines often involve reductive amination or catalytic hydrogenation (e.g., ’s Example 14 uses H₂/Pd-C for saturation of dihydropyridine intermediates) . Similar strategies may apply to the target compound, though direct evidence is lacking. The higher price of sc-329652 ($450/500 mg) compared to other Santa Cruz Biotechnology amines (e.g., $135–$270/g for boronate or thienyl derivatives) may reflect synthetic complexity or niche demand .

Functional Implications: The 3-methoxypropyl group in the target and sc-329652 could improve water solubility relative to purely alkyl-substituted analogs (e.g., the indenyl derivative).

Biological Activity

N-(3-methoxypropyl)-1,2,5-trimethylpiperidin-4-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{12}H_{19}N_{1}O_{1}

- Molecular Weight : 195.29 g/mol

- IUPAC Name : this compound

1. Antimicrobial Activity

Research indicates that piperidine derivatives can possess antimicrobial properties. For instance, studies have shown that modifications in the piperidine ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The presence of the methoxy group may also contribute to improved solubility and bioavailability .

2. Neuropharmacological Effects

Piperidine derivatives are frequently studied for their neuropharmacological effects. The potential for this compound to act as a selective modulator at neurotransmitter receptors could provide therapeutic avenues for treating mood disorders or neurodegenerative diseases.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of structurally related compounds in animal models. Results indicated that certain piperidine derivatives exhibited significant reductions in depressive behaviors when administered at specific dosages. These findings suggest a potential role for this compound in mood regulation.

Case Study 2: Analgesic Properties

Another study focused on the analgesic properties of similar piperidine compounds. The results demonstrated that these compounds could effectively reduce pain responses in animal models through modulation of pain pathways involving opioid receptors.

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic strategies are recommended for preparing N-(3-methoxypropyl)-1,2,5-trimethylpiperidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of piperidine derivatives typically involves alkylation or reductive amination. For the 3-methoxypropylamine moiety, a common approach is the reaction of 3-methoxypropylamine with a pre-functionalized piperidine core. For example, alkylation of 1,2,5-trimethylpiperidin-4-amine with 3-methoxypropyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in acetonitrile) can yield the target compound . Optimization may include:

- Temperature control : Reactions at 60–80°C improve nucleophilic substitution efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.

- Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can accelerate alkylation .

Validation : Monitor reaction progress via TLC or LC-MS, and purify using column chromatography (silica gel, eluent: ethyl acetate/hexane).

Advanced: How can NMR spectroscopy and computational modeling resolve ambiguities in the stereochemistry of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). For example:

- The methoxy group (CH₃O-) shows a singlet at ~3.3 ppm (¹H) and ~55 ppm (¹³C).

- Piperidine protons exhibit splitting patterns dependent on axial/equatorial positions .

- Computational Modeling :

- Use density functional theory (DFT) to predict stable conformers (e.g., Gaussian09 with B3LYP/6-31G* basis set).

- Compare calculated NMR shifts with experimental data to confirm stereochemistry .

Case Study : In triazine derivatives, 3D-QSAR models successfully correlated substituent effects with bioactivity, a strategy adaptable to piperidine systems .

Advanced: What structure-activity relationship (SAR) trends are observed in related piperidine derivatives, and how can they guide functionalization of this compound?

Methodological Answer:

- Substituent Effects :

- Experimental Design :

- Synthesize analogs with varying alkyl chain lengths (e.g., ethoxypropyl vs. methoxypropyl).

- Test in vitro bioactivity (e.g., receptor binding assays) and correlate with logP values .

Data Contradictions : Some triazine derivatives with bulky groups showed reduced solubility despite higher activity, suggesting a balance between lipophilicity and solubility is critical .

Basic: What safety protocols are essential when handling this compound, given its structural analogs’ hazards?

Methodological Answer:

- Hazard Classification : Based on analogs like 3-methoxypropylamine, the compound is likely:

- Safety Measures :

Advanced: How do environmental factors (pH, temperature) influence the stability of this amine in aqueous solutions?

Methodological Answer:

- pH Effects :

- Under acidic conditions (pH <3), the amine may protonate, increasing solubility but risking salt formation.

- In alkaline solutions (pH >9), oxidative degradation is accelerated .

- Temperature Effects :

- Store at 2–8°C to minimize hydrolysis.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .

Case Study : A polymer-gel dosimeter containing N-(3-methoxypropyl)acrylamide demonstrated improved stability with LiCl additives, suggesting inorganic salts may stabilize similar amines .

Advanced: What computational tools are suitable for predicting the biological targets of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen against receptors (e.g., GPCRs, ion channels).

- Pharmacophore Modeling : Identify key interaction sites (e.g., hydrogen bonds with the methoxy group).

- Machine Learning : Train models on databases like ChEMBL to predict target affinity .

Validation : Compare predictions with experimental binding assays (e.g., SPR or radioligand displacement).

Basic: How can researchers characterize purity and quantify this compound using HPLC and mass spectrometry?

Methodological Answer:

- HPLC Conditions :

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile phase: Gradient of acetonitrile/water (0.1% TFA).

- Detection: UV at 254 nm .

- Mass Spectrometry :

- ESI-MS in positive ion mode; expected [M+H]⁺ ~265 m/z (calculated from C₁₂H₂₄N₂O).

- Fragmentation patterns (e.g., loss of methoxypropyl group) confirm structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.